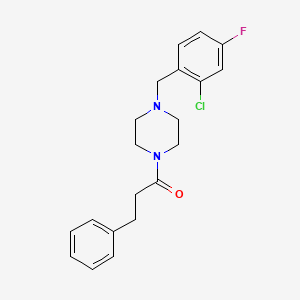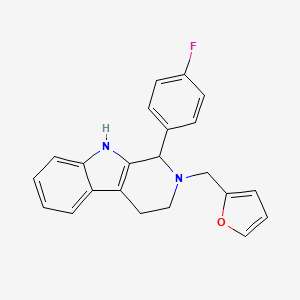![molecular formula C23H31N5O2 B6041601 1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one](/img/structure/B6041601.png)
1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a piperazine ring, an imidazole ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one typically involves multi-step organic reactions. The process may include:
Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring can be formed through cyclization reactions.
Attachment of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction with an appropriate imidazole precursor.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or other cyclization methods.
Final Coupling: The final step involves coupling the three rings together using reagents such as coupling agents or catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scale-Up of Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, such as those involved in cell growth or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one: Similar structure with a methyl group instead of the imidazole ring.
1-(4-Benzylpiperazin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one: Similar structure with a different arrangement of the imidazole ring.
Uniqueness
1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one is unique due to its combination of three distinct ring systems, which may confer unique chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c29-22(27-13-11-26(12-14-27)16-19-5-2-1-3-6-19)9-8-20-7-4-10-28(17-20)23(30)21-15-24-18-25-21/h1-3,5-6,15,18,20H,4,7-14,16-17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYXYJPUDQPNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CN2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-4-pyridinyl-beta-alaninamide](/img/structure/B6041521.png)
![2-(2-CHLOROPHENYL)-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6041522.png)

![2-cyano-3-[5-(2-nitrophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6041545.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6041552.png)
![1-[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]ethanone](/img/structure/B6041555.png)
![7-cyclopropylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041566.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6041577.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B6041581.png)

![(2-chloro-6-ethoxy-4-{[2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6041597.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6041609.png)
![2-fluoro-N-[2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B6041611.png)

